Product packaging for Fmoc-Lys(Alloc)-OH(Cat. No.:CAS No. 146982-27-6)

Fmoc-Lys(Alloc)-OH

Cat. No.: B557022
CAS No.: 146982-27-6
M. Wt: 452.5 g/mol
InChI Key: OJBNDXHENJDCBA-QFIPXVFZSA-N
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Description

Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

The ability to synthesize peptides of defined sequences has been a cornerstone of biochemical and pharmaceutical research. Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized this field by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process. csbio.compeptide.com Central to the success of SPPS is the use of protecting groups to prevent unwanted side reactions. springernature.com

Historical Context of Fmoc Chemistry

The early days of SPPS were dominated by the Boc/Benzyl strategy, which utilized the acid-labile tert-butoxycarbonyl (Boc) group for temporary protection of the α-amino group and benzyl-based groups for more permanent side-chain protection. peptide.compeptide.com However, this method required the use of harsh acids, such as liquid hydrogen fluoride (B91410) (HF), for the final cleavage of the peptide from the resin, necessitating specialized equipment. csbio.comaltabioscience.com

In 1970, the 9-fluorenylmethyloxycarbonyl (Fmoc) group was introduced by Carpino and Han. nih.govpublish.csiro.au This base-labile protecting group offered a milder alternative to the Boc group. nih.govwikipedia.org By the late 1970s, the Fmoc group was adapted for solid-phase applications, and by the 1990s, Fmoc chemistry had become the predominant method for SPPS. altabioscience.comnih.gov The milder conditions of Fmoc chemistry, which typically uses piperidine (B6355638) for deprotection, are more compatible with a wider range of sensitive peptide modifications. altabioscience.comwikipedia.orgnih.gov

Significance of Orthogonal Protection in Complex Peptide Synthesis

The concept of orthogonal protection is fundamental to the synthesis of complex peptides. fiveable.mepowdersystems.com It refers to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting each other. peptide.comfiveable.me This allows for the selective deprotection of specific functional groups within a molecule, enabling precise modifications. fiveable.me

The combination of the base-labile Fmoc group and acid-labile side-chain protecting groups (like tert-butyl) in the Fmoc/tBu strategy is a prime example of an orthogonal system. peptide.compowdersystems.com Fmoc-Lys(Alloc)-OH introduces a third level of orthogonality. The Alloc group is stable to both the basic conditions used to remove Fmoc and the acidic conditions used to cleave tBu-based groups. iris-biotech.dehighfine.com It is selectively removed by palladium-catalyzed reactions, providing chemists with a powerful tool to create branched peptides, cyclic peptides, and peptides with specific side-chain modifications. wpmucdn.comthaiscience.infoadvancedchemtech.com

Chemical Structure and Nomenclature of this compound

The systematic name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid. nih.gov The molecule consists of a lysine (B10760008) amino acid backbone with its α-amino group protected by an Fmoc group and its ε-amino group on the side chain protected by an Alloc group.

PropertyValue
CAS Number 146982-27-6
Molecular Formula C25H28N2O6
Molecular Weight 452.5 g/mol
Appearance White to beige powder
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone
Storage Temperature 2-8°C
Table 1: Chemical and Physical Properties of this compound. chemicalbook.comsigmaaldrich.comscbt.com

Fmoc (9-fluorenylmethyloxycarbonyl) Group

The Fmoc group is a base-labile protecting group widely used in peptide synthesis to protect the α-amino group of amino acids. wikipedia.orgtcichemicals.com Its key feature is its stability under acidic conditions and its rapid removal by a weak base, typically a solution of 20% piperidine in dimethylformamide (DMF). wikipedia.orgnih.gov This allows for the selective deprotection of the N-terminus of a growing peptide chain without disturbing acid-labile side-chain protecting groups. wikipedia.org The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance that can be used to monitor the progress of the synthesis. wikipedia.orgnih.gov

Alloc (allyloxycarbonyl) Group

The Alloc group is an allyl-based protecting group used for amines, alcohols, and other functional groups. wpmucdn.com In the context of this compound, it protects the ε-amino group of the lysine side chain. A significant advantage of the Alloc group is its orthogonality to both Fmoc and Boc protecting groups. iris-biotech.dewpmucdn.com It is stable under both the basic conditions used for Fmoc removal and the acidic conditions used for Boc and tBu removal. highfine.com The Alloc group is selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. highfine.comwpmucdn.comadvancedchemtech.com This unique deprotection condition allows for specific modifications at the lysine side chain while the rest of the peptide remains protected. wpmucdn.comthaiscience.info Recent research has also explored metal-free methods for Alloc removal. acs.org

Lysine Residue in Peptide Synthesis

Lysine is a proteinogenic amino acid with two amino groups: an α-amino group and an ε-amino group on its side chain. openaccesspub.orgnih.gov This side-chain amino group is highly reactive and must be protected during peptide synthesis to prevent unwanted side reactions and branching. openaccesspub.org The presence of this side chain makes lysine a valuable residue for introducing specific modifications into a peptide. chempep.commdpi.com By using an orthogonally protected lysine derivative like this compound, the side chain can be deprotected at a specific step in the synthesis to allow for the attachment of other molecules, such as fatty acids, fluorophores, or even another peptide chain to create branched structures. chempep.comkohan.com.tw

Academic Relevance and Research Applications Overview

The unique properties of this compound have established it as a cornerstone in various research applications, particularly in the synthesis of peptides with sophisticated architectures. Its utility stems from the ability to selectively deprotect the lysine side chain, opening avenues for creating branched and cyclic structures, as well as for introducing specific modifications for bioconjugation. sbsgenetech.comadvancedchemtech.com

The synthesis of branched peptides, where additional peptide chains are attached to the side chain of an amino acid, heavily relies on orthogonally protected building blocks like this compound. sbsgenetech.comadvancedchemtech.comsigmaaldrich.com In this strategy, the lysine residue is incorporated into the main peptide chain. After the primary sequence is assembled, the Alloc group on the lysine side chain can be selectively removed. advancedchemtech.comkohan.com.tw This exposes the ε-amino group, which then serves as a new N-terminus for the synthesis of a secondary peptide chain, creating a branched structure. kohan.com.twchempep.com

This approach has been successfully demonstrated in the synthesis of various branched peptides, including a variant of the HIV-1 antibody epitope gp41659–671. kohan.com.tw In this research, this compound was incorporated into the peptide sequence, and after automated deprotection of the Alloc group, an alanine (B10760859) residue was coupled to the lysine side chain, yielding the branched peptide with high purity. kohan.com.tw The ability to create such structures is crucial for developing peptide-based vaccines, drug delivery systems, and for studying protein-protein interactions. chempep.comopenaccesspub.org

Table 1: Key Research Findings in Branched Peptide Synthesis using this compound
Research FocusKey FindingSignificanceCitation
HIV-1 Antibody Epitope SynthesisSuccessful synthesis of a branched gp41659–671 variant with 82% purity via automated Alloc deprotection and subsequent alanine coupling.Demonstrates the efficiency and reliability of using this compound in automated microwave-enhanced SPPS for creating complex branched peptides. kohan.com.tw
General Branched Peptide SynthesisThis compound serves as a key building block where the Alloc group is selectively removed to allow for the growth of a new peptide chain from the lysine side chain.Enables the creation of multivalent peptides for applications like vaccine development and drug delivery. sbsgenetech.comadvancedchemtech.comchempep.com

Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. acs.org this compound is instrumental in the synthesis of "side-chain-to-side-chain" cyclic peptides, particularly through lactam bridge formation. In this method, a peptide is synthesized containing both this compound and an amino acid with an orthogonally protected acidic side chain, such as Fmoc-Asp(O-Allyl)-OH or Fmoc-Glu(O-Allyl)-OH. nih.gov

After the linear peptide has been assembled on the solid support, the Alloc and Allyl protecting groups are simultaneously removed using a palladium catalyst. biotage.com This exposes the free amino group of the lysine and the free carboxylic acid group of the aspartic or glutamic acid. An intramolecular amide bond is then formed between these two side chains, resulting in a cyclic peptide. This strategy has been employed in the design and synthesis of macrocyclic peptides as potential inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1).

Table 2: Research Applications of this compound in Cyclic Peptide Synthesis
ApplicationMethodologyOutcomeCitation
Enzyme Inhibitors (LSD1)Formation of a lactam bridge between the side chains of lysine and glutamic acid after on-resin deprotection of Alloc and Allyl groups.Successful synthesis of novel macrocyclic peptides.
General Cyclic PeptidesOrthogonal deprotection of Alloc and another side-chain protecting group (e.g., Allyl) to facilitate intramolecular cyclization.Provides a versatile method for creating structurally constrained peptides with potentially enhanced therapeutic properties. sbsgenetech.comsigmaaldrich.comnih.goviris-biotech.descientificlabs.co.uk
Lipidated Cyclic PeptidesUsed in the synthesis of cyclic lipidated peptides derived from the C-terminus of Connexin 43 for hemichannel inhibition.Enabled site-specific lipidation following Alloc deprotection. rsc.org

The ability to selectively deprotect the lysine side chain makes this compound a valuable tool for site-specific modifications and bioconjugation. advancedchemtech.comiris-biotech.de After the peptide is synthesized, the Alloc group can be removed to reveal a unique reactive handle—the ε-amino group—for attaching various molecules. advancedchemtech.comgoogle.com This allows for the precise incorporation of functionalities such as fluorescent dyes, biotin (B1667282), polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs. chempep.comnih.gov

For example, in the synthesis of liraglutide, a glucagon-like peptide-1 (GLP-1) analog, this compound is used to introduce a branching lysine. google.com The Alloc group is then removed to allow for the coupling of a palmitic acid side chain, which is crucial for the drug's extended duration of action. rsc.orggoogle.com Similarly, site-specific pegylation of peptides has been achieved by incorporating this compound, selectively deprotecting the side chain, and then coupling a PEG moiety. nih.gov This process of bioconjugation is essential for improving the pharmacokinetic properties of therapeutic peptides and for developing diagnostic tools. nih.govchempep.com However, it is important to note that the palladium catalyst used for Alloc deprotection can be poisoned by sulfur-containing residues like cysteine, which can limit its application in certain peptide sequences. nih.govbeilstein-journals.org

Table 3: Examples of Site-Specific Modifications using this compound
Modification TypeAttached MoietyPurposeCitation
LipidationPalmitic acidTo create long-acting peptide analogs like liraglutide. rsc.orggoogle.com
PegylationPolyethylene glycol (PEG)To improve the pharmacokinetic profile of therapeutic peptides. nih.gov
General BioconjugationFluorescent probes, biotin, etc.For developing diagnostic and research tools. advancedchemtech.comchempep.comiris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28N2O6 B557022 Fmoc-Lys(Alloc)-OH CAS No. 146982-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNDXHENJDCBA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456004
Record name Fmoc-Lys(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146982-27-6
Record name Fmoc-Lys(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Orthogonal Protecting Group Chemistry of Fmoc Lys Alloc Oh

Mechanisms of Fmoc Deprotection in the Presence of Alloc

The Fmoc group is a base-labile protecting group, primarily removed under mild basic conditions. The Alloc group, conversely, is stable to these conditions, enabling selective Fmoc deprotection.

Basic Conditions and Reagents (e.g., Piperidine (B6355638) in DMF)

The standard method for Fmoc deprotection involves treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF) nih.govspringernature.comrsc.orgscholaris.catotal-synthesis.comacs.orgembrapa.brtcichemicals.comhighfine.com. The mechanism proceeds via a two-step process. First, the base abstracts the acidic proton at the 9-position of the fluorene (B118485) ring system. This is followed by a β-elimination, generating a highly reactive dibenzofulvene (DBF) intermediate nih.govspringernature.comrsc.orgtotal-synthesis.comacs.org. The secondary amine then rapidly scavenges the DBF, forming a stable adduct and preventing side reactions, such as the DBF reacting with the newly deprotected amine on the peptide chain nih.govspringernature.comrsc.orgacs.org.

The Alloc group is notably stable under these basic conditions tcichemicals.comhighfine.comsigmaaldrich.com. Studies have confirmed that piperidine treatment for Fmoc removal does not cleave the Alloc protecting group, thus preserving the lysine (B10760008) side chain's protection tcichemicals.comhighfine.comsigmaaldrich.comub.edu. This stability is crucial for maintaining the integrity of the molecule during repetitive Fmoc deprotection cycles in solid-phase peptide synthesis (SPPS).

Kinetic and Mechanistic Studies of Fmoc Cleavage

Kinetic studies of Fmoc deprotection using various bases have been conducted to optimize reaction times and minimize side products nih.govresearchgate.net. For instance, piperidine and morpholine (B109124) are known to deprotect Fmoc groups very rapidly, often within seconds total-synthesis.comacs.org. Other bases like pyrrolidine (B122466) have also shown efficient Fmoc removal, even in less polar solvents, which can be beneficial for greener synthesis approaches acs.org. The rate of Fmoc cleavage is influenced by the base's strength and nucleophilicity, as well as the solvent polarity nih.govtotal-synthesis.com. While specific kinetic data for Fmoc-Lys(Alloc)-OH are not detailed here, the general principles of Fmoc cleavage apply, highlighting the E1cB mechanism initiated by base-catalyzed proton abstraction rsc.orgscholaris.catotal-synthesis.comacs.orgembrapa.brethz.ch. The presence of the Alloc group does not interfere with the efficiency or mechanism of Fmoc removal under these standard basic conditions.

Mechanisms of Alloc Deprotection in the Presence of Fmoc

The Alloc group is typically removed under palladium-catalyzed conditions, which are orthogonal to the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection tcichemicals.comhighfine.comsigmaaldrich.comuva.nllookchem.comgoogle.comorganic-chemistry.orggoogle.compeptide.comresearchgate.netgoogle.comgoogle.comthieme-connect.comuniversiteitleiden.nl. The Fmoc group, being base-labile and relatively stable to mild acidic conditions, is generally preserved during Alloc deprotection.

Palladium(0)-Catalyzed Cleavage

The most common and effective method for Alloc deprotection involves palladium(0) catalysis tcichemicals.comhighfine.comsigmaaldrich.comuva.nllookchem.comgoogle.comorganic-chemistry.orggoogle.compeptide.comresearchgate.netgoogle.comgoogle.comthieme-connect.comuniversiteitleiden.nl. This process typically occurs under mild, near-neutral conditions, making it compatible with many other protecting groups and sensitive peptide structures google.com.

The general mechanism involves the formation of a π-allylpalladium complex. This is initiated by the oxidative addition of a palladium(0) species to the allyl group, followed by the cleavage of the C-O bond of the carbamate (B1207046). The resulting π-allylpalladium intermediate then undergoes reductive elimination with a nucleophile or proton donor, releasing the deprotected amine and propene uva.nllookchem.comwpmucdn.comacs.orgthieme-connect.deacs.org.

Role of Palladium(0) Catalysts (e.g., Pd(PPh₃)₄)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and highly effective palladium(0) catalyst for Alloc deprotection highfine.comsigmaaldrich.comuva.nllookchem.comgoogle.comorganic-chemistry.orgpeptide.comresearchgate.netgoogle.comgoogle.comthieme-connect.comuniversiteitleiden.nlwpmucdn.comepfl.chresearchgate.net. Other palladium sources, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with phosphine (B1218219) ligands (e.g., PPh₃), can also be employed uva.nllookchem.comgoogle.compeptide.comgoogle.comgoogle.comthieme-connect.comacs.orgthieme-connect.dechim.it. The palladium catalyst facilitates the activation of the allyl group, enabling its cleavage from the carbamate or ester linkage uva.nllookchem.comwpmucdn.comacs.orgthieme-connect.de. The catalytic cycle typically involves oxidative addition of Pd(0) to the allyl system, forming a Pd(II) intermediate, followed by nucleophilic attack or hydride transfer and reductive elimination to regenerate Pd(0) and release the deprotected product uva.nllookchem.comwpmucdn.comacs.org.

Role of Nucleophiles and Proton Donors (e.g., Phenylsilane (B129415), Morpholine, Acetic Acid, Tributyltin Hydride)
  • Phenylsilane (PhSiH₃): Phenylsilane is a common and effective hydride donor used in conjunction with Pd(0) catalysts for Alloc deprotection researchgate.netuniversiteitleiden.nlwpmucdn.comresearchgate.net. It acts as a soft nucleophile, donating a hydride to the π-allylpalladium complex, leading to the release of propene and the formation of the deprotected amine uva.nlresearchgate.netwpmucdn.comresearchgate.net. This method is well-established and provides high yields researchgate.netwpmucdn.comresearchgate.net.
  • Morpholine: Morpholine is another widely used nucleophile that can act as an allyl scavenger in Pd(0)-catalyzed deprotections highfine.comuva.nlgoogle.comgoogle.comgoogle.comthieme-connect.de. It reacts with the π-allylpalladium intermediate, facilitating the cleavage of the allyl group.
  • Acetic Acid: Acetic acid, often in combination with a nucleophile like N-methylmorpholine, is frequently used as a co-reagent in Pd(0)-catalyzed deallylation sigmaaldrich.comgoogle.comgoogle.compeptide.comgoogle.com. It can act as a proton source or assist in activating the allyl group or the palladium catalyst. The presence of acetic acid helps in achieving near-neutral conditions, which is beneficial for sensitive substrates google.compeptide.comgoogle.com.
  • Tributyltin Hydride (Bu₃SnH): Tributyltin hydride is a potent allyl acceptor and hydride donor that has been employed in Pd(0)-catalyzed deallylation uva.nlgoogle.comresearchgate.net. It efficiently traps the allylpalladium intermediate, suppressing the formation of undesired allylamines uva.nlgoogle.com.
  • The choice of scavenger can influence the reaction rate and the prevention of side products total-synthesis.comhighfine.comuva.nlgoogle.comgoogle.compeptide.comresearchgate.netgoogle.comgoogle.comthieme-connect.comuniversiteitleiden.nlwpmucdn.comthieme-connect.deresearchgate.netzenodo.orgresearchgate.net. For example, phenylsilane is often preferred for its efficiency and ability to prevent side reactions researchgate.netwpmucdn.comresearchgate.net.

    Synthetic Methodologies Utilizing Fmoc Lys Alloc Oh

    Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

    Fmoc-Lys(Alloc)-OH seamlessly integrates into standard Fmoc/tBu SPPS workflows, benefiting from the well-established chemistries and automation capabilities of the technique.

    Resin Selection and Loading for this compound

    The initial step in SPPS involves anchoring the first amino acid to a solid support (resin). For Fmoc-SPPS, common resins include Wang resin and 2-chlorotrityl chloride (2-CTC) resin for peptides with a C-terminal carboxylic acid, and Rink amide resins for C-terminal amides uci.edubeilstein-journals.orgrsc.org. This compound is loaded onto these resins using standard coupling procedures, similar to other Fmoc-protected amino acids. The choice of resin depends on the desired C-terminal functionality of the final peptide uci.edu.

    Coupling Strategies and Reagents

    The elongation of the peptide chain involves a cycle of Fmoc deprotection followed by amino acid coupling. The Fmoc group on the α-amino terminus of this compound is typically removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) uci.edursc.orgsigmaaldrich.com. Following deprotection, the exposed α-amino group is coupled with the next activated Fmoc-protected amino acid. Standard coupling reagents commonly employed include carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in conjunction with activators such as Oxyma Pure or HOBt (Hydroxybenzotriazole), or pre-formed activated esters and uronium/phosphonium salts like HBTU, HATU, PyBOP, often in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) rsc.orgsigmaaldrich.comkohan.com.twamazonaws.com. These reagents efficiently activate the carboxyl group of the incoming amino acid for nucleophilic attack by the free amine on the resin-bound peptide chain rsc.orgamazonaws.com.

    Automated Peptide Synthesis with this compound

    Automated peptide synthesizers are widely used for Fmoc-SPPS, offering high throughput and reproducibility. This compound is compatible with these instruments, allowing for efficient incorporation into automated synthesis cycles kohan.com.twcem.com.

    Microwave-Enhanced SPPS Applications

    Table 1: Performance of Microwave-Enhanced SPPS with this compound

    Peptide Sequence Fragment Synthesis Method Reported Purity Reference
    gp41659–671 (branched) Microwave-enhanced SPPS via Alloc-Deprotection 82% kohan.com.tw
    gp41659–671 (branched) Microwave-enhanced SPPS via Mmt-Deprotection 79% kohan.com.tw
    gp41659–671 (branched) Microwave-enhanced SPPS via ivDde-Deprotection 93% kohan.com.tw

    Synthesis of Complex Peptide Architectures

    The orthogonal nature of the Alloc group on this compound is critical for constructing complex peptide structures.

    Branched Peptides via ε-Amino Functionalization

    The ε-amino group of lysine (B10760008), when protected with the Alloc group, offers a versatile handle for creating branching points within a peptide sequence uva.nlscientificlabs.iechempep.com. The Alloc group is stable under the acidic conditions used for tBu/Boc group removal and the basic conditions used for Fmoc deprotection uci.edusigmaaldrich.comkohan.com.twamazonaws.comsigmaaldrich.com. This stability allows for the selective removal of the Alloc group using palladium(0) catalysts, such as Pd(PPh₃)₄, often in the presence of a scavenger like phenylsilane (B129415), morpholine (B109124), or N-methylmorpholine (NMM) uci.edursc.orgsigmaaldrich.comkohan.com.twamazonaws.comuva.nlscientificlabs.iesigmaaldrich.comiris-biotech.denih.govadvancedchemtech.com.

    Upon removal of the Alloc group, a free ε-amino group is exposed on the lysine side chain. This newly unmasked amine can then be utilized for further peptide chain elongation, leading to branched peptide structures kohan.com.twuva.nlgoogle.comupf.edu. This strategy is fundamental in the synthesis of multiple antigenic peptides (MAPs), where multiple copies of an epitope peptide are attached to a poly-lysine core upf.edu. It also enables the attachment of various functional moieties, such as solubilizing tags or labels, at specific positions within a peptide sequence iris-biotech.de.

    Table 2: Comparison of Lysine Side-Chain Protecting Group Deprotection Conditions

    Protecting Group Deprotection Reagent(s) Orthogonality/Compatibility (with Fmoc/tBu) Primary Removal Method Reference
    Alloc Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger (e.g., PhSiH₃) Yes Palladium Catalysis uci.edursc.orgsigmaaldrich.comkohan.com.twamazonaws.comuva.nlscientificlabs.iesigmaaldrich.comiris-biotech.denih.govadvancedchemtech.com
    Boc Trifluoroacetic Acid (TFA) Yes Acidolysis chempep.com
    Mtt Mild Acid (e.g., 1% TFA/DCM, chloroacetic acid) Yes Acidolysis beilstein-journals.orgkohan.com.twamazonaws.commesalabs.com
    ivDde 2% Hydrazine (B178648) in DMF Yes Nucleophilic Cleavage sigmaaldrich.comkohan.com.twgoogle.comsigmaaldrich-jp.com
    Dde 2% Hydrazine in DMF Yes Nucleophilic Cleavage sigmaaldrich.comgoogle.com

    The ability to selectively deprotect the ε-amino group of lysine while leaving other protecting groups intact is a cornerstone of modern peptide synthesis, and this compound is a prime example of a building block that facilitates these advanced strategies.


    Challenges and Advancements in Fmoc Lys Alloc Oh Chemistry

    Steric Hindrance Effects in Coupling Reactions

    The bulky nature of both the Fmoc and Alloc protecting groups on Fmoc-Lys(Alloc)-OH can introduce significant steric hindrance during peptide coupling reactions. This bulkiness can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain, potentially leading to slower reaction rates and incomplete couplings. This issue is particularly pronounced in the synthesis of peptides with sterically demanding sequences or when coupling to a hindered N-terminal amino acid. chempep.comgoogle.com

    To mitigate these steric effects, highly efficient coupling reagents are often necessary. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are frequently employed to achieve high coupling yields. The choice of solvent and reaction conditions, such as temperature, can also be optimized to enhance coupling efficiency. For instance, microwave-assisted SPPS has been shown to accelerate coupling reactions and improve yields, even in sterically hindered cases. chempep.com

    Table 1: Coupling Reagent Performance with Sterically Hindered Residues

    Coupling SystemKey ReagentsTypical EfficiencyNotes
    HATU/HOAt HATU, HOAt, DIPEA>99%Often preferred for demanding sequences to overcome steric challenges.
    HBTU/HOBt HBTU, HOBt, DIPEA95-98%A cost-effective and reliable option for routine synthesis.
    DIC/Oxyma DIC, OxymaPureHighRecommended for minimizing steric hindrance with bulky residues.

    Catalyst Poisoning and Impurity Management

    The removal of the Alloc group is a critical step that relies on palladium(0)-catalyzed allylic cleavage. While effective, this process is susceptible to issues of catalyst poisoning and metal contamination, which require careful management.

    Impact of Sulfur-Containing Residues on Palladium Catalysts

    A significant challenge arises when peptides containing both this compound and sulfur-containing amino acids, such as cysteine (Cys) or methionine (Met), are synthesized. The sulfur atoms in these residues can act as potent poisons for the palladium catalyst used in Alloc deprotection. beilstein-journals.org Sulfur compounds readily coordinate to the palladium center, forming stable complexes that deactivate the catalyst and can lead to incomplete or failed deprotection. rsc.orgnih.gov This poisoning effect is a result of the strong affinity of the soft sulfur atom for the soft palladium metal center. rsc.org This can completely halt the deprotection of the ε-amino allyl group. beilstein-journals.org

    Recent research has explored alternative catalysts that are more resistant to sulfur poisoning. Organoruthenium complexes, for example, have demonstrated significantly higher catalytic activity and tolerance to sulfur-containing species compared to traditional palladium complexes. rsc.orgresearchgate.net These ruthenium catalysts are less susceptible to electronic modification by sulfur, making them a promising alternative for the synthesis of complex peptides containing both lysine (B10760008) and cysteine residues. rsc.org

    Strategies for Palladium Removal and Minimization of Metal Contamination

    Even after a successful deprotection, residual palladium from the catalyst can remain bound to the peptide, which is highly undesirable, especially for therapeutic peptides. beilstein-journals.org Consequently, effective methods for palladium scavenging are essential. Various strategies have been developed to remove these metal impurities.

    These methods often involve washing the peptide resin with solutions containing chelating agents or scavenger resins that have a high affinity for palladium. Common scavengers include reagents with thiol groups or other soft nucleophiles that can effectively bind to and extract the palladium.

    Table 2: Common Palladium Scavengers in SPPS

    Scavenger TypeExample ReagentsMechanism of Action
    Thiol-based Sodium diethyldithiocarbamate, Mercapto-functionalized resinsStrong coordination of sulfur to palladium, forming soluble or solid-supported complexes that are easily washed away.
    Amine-based Morpholine (B109124), Dimethylamine (B145610) borane (B79455) complexAct as nucleophiles to quench intermediates and bind to the palladium center. researchgate.net
    Silane-based Phenylsilane (B129415) (PhSiH₃)Acts as a scavenger for the allyl group, facilitating catalyst turnover and removal. ucdavis.eduresearchgate.net

    The selection of the appropriate scavenger and the optimization of the washing protocol are crucial for ensuring the purity of the final peptide product.

    Side Reactions Associated with Alloc Deprotection

    The deprotection of the Alloc group, while orthogonal to Fmoc chemistry, can trigger undesirable side reactions that compromise the integrity of the peptide chain.

    Premature Fmoc Removal by Liberated ε-Amino Group

    To circumvent this, a "tandem deprotection-coupling" strategy can be employed. researchgate.net In this approach, the subsequent coupling reaction is performed immediately after the Alloc deprotection without a separate neutralization step. The activated amino acid for the next coupling step is added together with the deprotection cocktail, allowing it to react with the newly formed ε-amino group before it can induce Fmoc removal.

    O/N-Acyl Shift Phenomena

    Another potential side reaction, particularly in sequences where the lysine residue is adjacent to a serine (Ser) or threonine (Thr), is an O/N-acyl shift. ug.edu.pl After Alloc deprotection, the liberated ε-amino group can, under certain conditions, nucleophilically attack the ester bond of an adjacent O-acylated Ser or Thr residue. This results in the migration of the acyl group from the hydroxyl side chain to the lysine amino side chain, leading to a rearranged and incorrect peptide sequence.

    Comparison with Alternative Orthogonal Protecting Groups for Lysine

    The selection of an appropriate side-chain protecting group for lysine is a critical decision in the design of a solid-phase peptide synthesis (SPPS) strategy, especially for complex peptides requiring site-specific modifications. While this compound offers a valuable methodology, a variety of other protecting groups exist, each with a unique set of characteristics. A comparative analysis reveals the specific advantages and limitations of each, guiding the synthetic chemist toward the optimal choice for their target peptide.

    The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde), are widely used protecting groups for the ε-amino group of lysine. iris-biotech.deottokemi.com Both are orthogonal to the standard Fmoc/tBu strategy and are prized for their stability to the piperidine (B6355638) solutions used for Fmoc group removal and to trifluoroacetic acid (TFA) used for final cleavage. iris-biotech.desigmaaldrich-jp.comadvancedchemtech.com

    The primary distinction between Alloc and the Dde/ivDde groups lies in their deprotection chemistries. While Alloc is removed under neutral conditions using a palladium catalyst, Dde and ivDde are cleaved by treatment with dilute solutions of hydrazine (B178648) (typically 2-5% in DMF). ottokemi.comsigmaaldrich-jp.comacs.orgmerel.sirsc.org This offers an alternative orthogonality, which can be advantageous. However, the use of hydrazine can be problematic. It is not compatible with Fmoc protection, meaning the entire peptide backbone must be assembled before Dde/ivDde removal. acs.org Furthermore, hydrazine can reduce other functional groups within the peptide sequence. acs.org The Dde group, in particular, has been reported to be somewhat labile and can migrate to other free amino groups ("scrambling"), especially during the synthesis of long peptides. iris-biotech.de

    The ivDde group was developed to address the stability issues of Dde. iris-biotech.de Its increased steric bulk makes it more robust and less prone to migration. iris-biotech.de However, this enhanced stability can also be a drawback, as the removal of ivDde can be sluggish and sometimes incomplete, particularly if the protected lysine is near the C-terminus or within an aggregated peptide sequence. iris-biotech.desigmaaldrich-jp.com In contrast, Alloc deprotection, while sensitive to sulfur-containing residues, is generally efficient and clean when appropriate scavengers are used.

    Table 1: Comparison of Lysine Protecting Groups: Alloc vs. Dde and ivDde

    Feature This compound Fmoc-Lys(Dde)-OH Fmoc-Lys(ivDde)-OH
    Deprotection Reagent Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., phenylsilane) kohan.com.twwpmucdn.com 2-5% Hydrazine in DMF ottokemi.comsigmaaldrich-jp.comrsc.org 2-5% Hydrazine in DMF sigmaaldrich-jp.commerel.si
    Deprotection Conditions Mild, neutral pH chempep.com Mildly basic Mildly basic
    Orthogonality Orthogonal to Fmoc, Boc, and acid-labile groups kohan.com.tw Orthogonal to Fmoc and acid-labile groups. ottokemi.comiris-biotech.de Not fully orthogonal to Fmoc under all conditions. acs.org Fully orthogonal to Fmoc and acid-labile groups advancedchemtech.comchempep.com
    Key Advantages Fast deprotection, compatible with most functional groups Established and widely used More stable than Dde, less prone to migration iris-biotech.de
    Key Limitations Catalyst poisoning by sulfur-containing residues (Cys, Met) nih.gov Potential for side-chain migration (scrambling) iris-biotech.de Slow or incomplete removal in some sequences iris-biotech.desigmaaldrich-jp.com
    Compatibility Issues Palladium catalyst can be difficult to remove completely acs.org Hydrazine can reduce other functional groups and is not compatible with Fmoc protection acs.org Steric hindrance can affect coupling reactions chempep.com

    The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups represent another class of orthogonal protection for the lysine side chain. advancedchemtech.comissuu.com These trityl-based protecting groups are distinguished by their extreme acid lability. They can be selectively cleaved using very dilute solutions of TFA (typically 1-5% in dichloromethane (B109758), DCM), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS). rsc.orgresearchgate.net This allows for deprotection without affecting the more acid-stable side-chain protecting groups like t-butyl or the integrity of the peptide's linkage to many acid-labile resins. iris-biotech.deresearchgate.net

    The primary advantage of Mtt and Mmt over Alloc is the avoidance of heavy metal catalysts. acs.org This can be a significant benefit when synthesizing peptides for biological applications where trace metal contamination is a concern. acs.org However, the use of even dilute acid for deprotection requires careful optimization. There is a risk of premature cleavage of other acid-labile protecting groups or even partial cleavage from the resin if the conditions are not finely tuned for the specific peptide sequence. researchgate.net In contrast, the palladium-catalyzed deprotection of Alloc is completely orthogonal to acid-labile groups. The Mtt group is generally more acid-labile than Mmt. chempep.comresearchgate.net

    Table 2: Comparison of Lysine Protecting Groups: Alloc vs. Mtt and Mmt

    Feature This compound Fmoc-Lys(Mtt)-OH / Fmoc-Lys(Mmt)-OH
    Deprotection Reagent Pd(0) catalyst and scavenger kohan.com.twwpmucdn.com Dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) rsc.orgresearchgate.net
    Deprotection Conditions Neutral pH Mildly acidic
    Orthogonality Fully orthogonal to acid-labile groups kohan.com.tw Orthogonal to Fmoc and hydrazine-labile groups. iris-biotech.de Selectively removable in the presence of more robust acid-labile groups like tBu. researchgate.net
    Key Advantages Complete orthogonality to acid-labile protection Avoids heavy metal catalysts. acs.org Generally clean removal.
    Key Limitations Potential for catalyst poisoning and contamination acs.orgnih.gov Requires careful optimization of acid concentration to avoid premature deprotection of other groups. researchgate.net Incompatible with highly acid-sensitive resins. iris-biotech.de
    Resin Compatibility Compatible with most standard resins Not compatible with highly acid-labile resins (e.g., 2-chlorotrityl) if repeated deprotections are needed

    The phenacyl (Pac) group offers an alternative orthogonal strategy based on reductive cleavage. It is stable to both the acidic and basic conditions of standard Fmoc-SPPS but can be removed by treatment with zinc dust in acetic acid. This method provides another layer of orthogonality, distinct from Alloc, Dde, or Mtt.

    More distinct are photolabile protecting groups (PPGs), such as the nitroveratryloxycarbonyl (Nvoc) and nitrodibenzofuran (NDBF) groups. iris-biotech.desigmaaldrich.com These groups are stable to most chemical reagents used in SPPS but can be cleaved by irradiation with UV light at a specific wavelength (e.g., ~350-365 nm). iris-biotech.desigmaaldrich.com This provides an exceptional level of control, allowing for "spatiotemporal" deprotection where the protecting group is removed at a precise time and location. This is particularly valuable in applications like the synthesis of peptide arrays on chips or for creating photocaged peptides that can be activated in biological systems. sigmaaldrich.com

    The primary disadvantage of photolabile groups is the potential for UV light to damage the peptide itself, especially those containing sensitive residues like tryptophan. The deprotection process can also be slow and may require specialized equipment. sigmaaldrich.com Compared to these, Alloc deprotection is a more conventional chemical method that is generally faster and does not require special apparatus, though it lacks the unique spatiotemporal control of PPGs.

    Table 3: Comparison of Lysine Protecting Groups: Alloc vs. Pac and Photolabile Groups

    Feature This compound Fmoc-Lys(Pac)-OH Fmoc-Lys(PPG)-OH (e.g., Nvoc)
    Deprotection Method Palladium-catalyzed cleavage kohan.com.twwpmucdn.com Reductive cleavage (e.g., Zn/AcOH) Photolysis (UV light) sigmaaldrich.com
    Orthogonality Orthogonal to acid/base/reduction/photolysis Orthogonal to acid/base/Pd-catalyzed cleavage Orthogonal to most chemical reagents iris-biotech.desigmaaldrich.com
    Key Advantages Mild, well-established chemical method Provides a different mode of chemical orthogonality Allows for spatiotemporal control of deprotection sigmaaldrich.com
    Key Limitations Catalyst-based issues acs.orgnih.gov Use of metal reductants Potential for peptide damage from UV light, requires special equipment sigmaaldrich.com

    The field of peptide chemistry is continually evolving, with new protecting groups being developed to overcome the limitations of existing ones. The vinyl ether benzyloxycarbonyl (VeZ) group is a recent innovation that is cleaved by a tetrazine-mediated inverse electron-demand Diels-Alder reaction. acs.orgresearchgate.netresearchgate.net This bioorthogonal cleavage strategy offers a new dimension of orthogonality, being stable to standard acidic and basic conditions, as well as to the reagents used for Alloc and Dde removal. researchgate.net This makes Fmoc-Lys(VeZ)-OH a versatile alternative for complex syntheses. acs.orgresearchgate.net

    Another area of development is in hydrazine-labile groups. The methyl dimethylbarbituric acid (MeDmb) group is a newer alternative to Dde and ivDde. iris-biotech.deiris-biotech.de It is also cleaved by hydrazine but is designed to have increased hydrophilicity, which can improve solubility and potentially lead to cleaner deprotection and easier handling compared to the more hydrophobic Dde and ivDde derivatives. iris-biotech.de These emerging groups highlight the ongoing quest for a perfectly orthogonal, robust, and easily cleavable protecting group for lysine.

    Table 4: Comparison of Lysine Protecting Groups: Alloc vs. Emerging Groups

    Feature This compound Fmoc-Lys(VeZ)-OH Fmoc-Lys(MeDmb)-OH
    Deprotection Method Palladium-catalyzed cleavage kohan.com.twwpmucdn.com Tetrazine-mediated bioorthogonal reaction acs.orgresearchgate.net Hydrazine-based cleavage iris-biotech.deiris-biotech.de
    Orthogonality Well-established orthogonality Orthogonal to standard SPPS conditions and other common protecting groups researchgate.net Orthogonal to Fmoc/tBu strategy iris-biotech.de
    Key Advantages Widely used and understood Novel bioorthogonal cleavage, avoids catalysts and harsh reagents acs.orgresearchgate.net Improved hydrophilicity over Dde/ivDde, potentially cleaner deprotection iris-biotech.de
    Key Limitations Known limitations with sulfur and catalyst removal acs.orgnih.gov Newer technology, less established Still relies on hydrazine, with its associated compatibility issues iris-biotech.de

    Fmoc-Lys(Pac)-OH and Photolabile Protecting Groups

    Novel Methodologies and Reagents for Improved Synthesis

    Advancements in the synthesis and deprotection of Alloc-protected amino acids continue to address the known limitations of the methodology, aiming to improve efficiency, safety, and applicability.

    A significant challenge in the use of the Alloc group is the removal of the palladium catalyst after deprotection, especially for peptides intended for biological use. acs.org Furthermore, the standard deprotection cocktail using Pd(PPh₃)₄ can sometimes be sluggish or lead to side reactions. Research has focused on developing improved deprotection conditions.

    One key advancement is the use of alternative scavengers for the allyl cation generated during the reaction. While various scavengers have been used, phenylsilane (PhSiH₃) has emerged as a highly effective option. wpmucdn.com It efficiently traps the allyl group, preventing side reactions like the re-alkylation of nucleophilic residues in the peptide. More recently, dimethylamine borane complex (Me₂NH·BH₃) has been shown to be a superior scavenger, leading to quantitative removal of the Alloc group without side reactions.

    Another area of improvement involves the palladium catalyst itself. While tetrakis(triphenylphosphine)palladium(0) is common, research into more active or water-soluble palladium complexes aims to reduce the amount of catalyst required and facilitate its removal after the reaction. The development of protocols that minimize catalyst loading and optimize scavenger choice has significantly enhanced the reliability of Alloc deprotection in modern SPPS. wpmucdn.com For instance, protocols now often specify the use of inert atmospheres to protect the air-sensitive catalyst and ensure consistent results. sigmaaldrich.com These refinements make this compound an even more attractive option for the synthesis of complex, modified peptides.

    Analytical and Characterization Methodologies in Research on Fmoc Lys Alloc Oh Peptides

    Chromatographic Techniques for Purification and Analysis

    Chromatographic methods are indispensable for both isolating target peptides from reaction mixtures and assessing their purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard in this regard.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is extensively used for the purification of crude peptides synthesized using Fmoc-Lys(Alloc)-OH and for the analytical assessment of their purity. Typically, C18 columns are utilized with gradient elution systems, often employing water and acetonitrile (B52724) mixtures containing trifluoroacetic acid (TFA) as the mobile phase modifiers jst.go.jp. For instance, analytical HPLC may employ a linear gradient from 0% to 30% acetonitrile over 20 minutes, with retention times for peptides varying based on their sequence and hydrophobicity uq.edu.au. Purity specifications for this compound itself, as a building block, often exceed 95.0% by HPLC sigmaaldrich.com, with assays for synthesized peptides frequently targeting ≥98.0% purity scientificlabs.ie. Ultra-high-performance liquid chromatography (UHPLC) offers enhanced resolution and speed, with gradients such as 0% to 100% acetonitrile over 6 minutes being employed for rapid analysis uq.edu.au.

    Table 1: Typical HPLC Purity Specifications

    Technique Specification Reference(s)
    HPLC ≥95.0% sigmaaldrich.com
    HPLC ≥98.0% (area%) scientificlabs.ie
    TLC ≥98% scientificlabs.ie
    UHPLC High resolution/speed uq.edu.au

    Monitoring of Deprotection Reactions

    The selective removal of protecting groups, particularly the Alloc group from the lysine (B10760008) side chain, is a critical step in many synthetic strategies. HPLC can be used to monitor the progress of these deprotection reactions. The Alloc group is typically removed using palladium-catalyzed methods, such as treatment with Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane (B129415) or morpholine (B109124) researchgate.netgoogle.comrsc.orgunina.itrsc.org. The reaction is often performed in solvents like dichloromethane (B109758) (DCM) and may be repeated to ensure complete deprotection rsc.orguci.edu. Monitoring via HPLC, or complementary techniques like mass spectrometry, confirms the successful removal of the Alloc group and the generation of the desired deprotected intermediate, allowing for subsequent functionalization rsc.orguci.edu.

    Spectroscopic Characterization of Synthesized Peptides

    Spectroscopic techniques provide detailed structural information and confirm the molecular weight of synthesized peptides.

    Mass Spectrometry (MS) for Molecular Weight Confirmation

    Mass spectrometry (MS) is a cornerstone for confirming the molecular weight of peptides synthesized using this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are routinely applied capes.gov.brnih.govrsc.org. These methods provide accurate mass-to-charge ratio (m/z) data, allowing for the verification of the peptide's calculated molecular weight against the experimentally observed mass. For example, ESI-MS has shown a calculated mass of 453.20 for [M+H]⁺ of this compound, with an observed mass of 453.18 . High-resolution mass spectrometry (HRMS) can provide even greater accuracy, confirming elemental composition.

    Table 2: Mass Spectrometry Data Examples

    Compound/Peptide Context Technique Calculated Mass ([M+H]⁺) Observed Mass ([M+H]⁺) Reference(s)
    This compound ESI-MS 453.20 453.18
    Peptide Fragment MALDI-TOF N/A 846.8 google.com
    Peptide Fragment ESI-MS 1570.60 1571.30 royalsocietypublishing.org

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the detailed structure of synthesized peptides, confirming amino acid sequences, connectivity, and the presence of modifications. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide characteristic signals for the various functional groups within the peptide, including those derived from this compound. For instance, ¹H NMR spectra for related compounds can show signals corresponding to the Fmoc aromatic protons and the Alloc vinyl protons, aiding in structural confirmation researchgate.net. ¹³C NMR data also provides valuable information about the chemical environment of each carbon atom in the peptide chain rsc.org. NMR is also employed to study conformational aspects, such as α-helix induction in cyclic peptides uq.edu.au.

    Table 3: Example ¹H NMR Chemical Shifts for this compound Related Signals

    Nucleus/Group Chemical Shift (δ) Multiplicity Solvent Reference(s)
    Fmoc aromatic protons 7.89 d (2H) DMSO-d₆
    Alloc CH₂CHCH₂ 5.90 m (1H) DMSO-d₆
    Alloc CH₂ 5.30 d (2H) DMSO-d₆

    Compound List

  • This compound
  • Fmoc-Lys(Boc)-OH
  • Fmoc-Lys(Mtt)-OH
  • Fmoc-Lys(Tfa)-OH
  • Fmoc-Lys(ivDde)-OH
  • Fmoc-His(Trt)-OH
  • Fmoc-His(Boc)-OH
  • Fmoc-Glu(OtBu)-OH
  • Fmoc-Asp(OAll)-OH
  • Fmoc-Asp(OtBu)-OH
  • Fmoc-Cys(Trt)-OH
  • Fmoc-Arg(Pbf)-OH
  • Fmoc-Gln(Trt)-OH
  • Fmoc-Ala-OH
  • Fmoc-Leu-OH
  • Fmoc-Val-OH
  • Fmoc-Gly-OH
  • Fmoc-Tyr(tBu)-OH
  • Fmoc-Ser(tBu)-OH
  • Fmoc-Thr(tBu)-OH
  • Advanced Applications of Fmoc Lys Alloc Oh in Biochemical and Biomedical Research

    Peptide-Based Therapeutics and Drug Development

    The strategic use of Fmoc-Lys(Alloc)-OH has been pivotal in the chemical synthesis of several important peptide-based drugs. Its ability to allow for side-chain modification at a specific lysine (B10760008) residue without affecting the rest of the peptide chain is a key advantage.

    Synthesis of GLP-1 Analogs (e.g., Semaglutide, Liraglutide)

    This compound is a crucial raw material in the solid-phase synthesis of glucagon-like peptide-1 (GLP-1) analogs such as Semaglutide and Liraglutide, which are used in the treatment of type 2 diabetes and obesity. google.comgoogleapis.comwipo.intgoogle.comgoogle.comgoogleapis.comiris-biotech.deiris-biotech.de In the synthesis of these therapeutic peptides, a lipid side chain is attached to a specific lysine residue to prolong their half-life in the body.

    The synthesis of Liraglutide involves the sequential coupling of amino acids on a solid support. googleapis.comwipo.intgoogle.com The lysine at position 26 is introduced using this compound. googleapis.comgoogle.comnih.govacs.org After the full-length peptide backbone is assembled, the Alloc group on the lysine side chain is selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like morpholine (B109124) or phenylsilane (B129415). google.comgoogleapis.com This deprotection step is performed under mild conditions, ensuring that other protecting groups on the peptide remain intact. google.com Subsequently, a palmitoyl-glutamic acid moiety is coupled to the deprotected ε-amino group of the lysine side chain. googleapis.comnih.govacs.org

    Similarly, in the synthesis of Semaglutide, this compound is used to introduce the lysine residue at position 26. google.comgoogleapis.comgoogle.com The Alloc group provides orthogonal protection that is removed to allow for the attachment of a long fatty acid chain, which enhances the binding of Semaglutide to albumin and extends its duration of action. google.comsci-hub.se The use of this compound in these syntheses simplifies the deprotection process and avoids side reactions that can occur with other protecting groups. googleapis.com

    Table 1: Role of this compound in GLP-1 Analog Synthesis

    Therapeutic Agent Key Lysine Position Modification Role of this compound
    Liraglutide 26 Palmitoyl-γ-Glu attachment Provides orthogonal protection for site-specific lipidation. googleapis.comnih.govacs.org
    Semaglutide 26 Attachment of a fatty diacid linker Enables selective deprotection for the introduction of the side chain. google.comgoogleapis.comgoogle.com

    Insulin (B600854) Analogs and Semisynthetic Approaches

    This compound also plays a role in the development of novel insulin analogs through semisynthetic approaches. These methods combine fragments of chemically synthesized peptides with bacterially expressed insulin precursors to create modified insulin molecules with altered pharmacokinetic or pharmacodynamic properties.

    In one approach, this compound was utilized in the synthesis of an insulin analog designed to have glucose-dependent solubility. nih.govfrontiersin.org The Alloc-protected lysine was incorporated into the peptide chain during solid-phase peptide synthesis (SPPS). nih.govfrontiersin.org After the completion of the peptide sequence, the Alloc group was selectively removed to allow for the conjugation of a phenylboronic acid (PBA) moiety to the lysine side chain. nih.govfrontiersin.org This modification aimed to create an insulin analog that would be less soluble at normal glucose levels and more soluble at high glucose levels, providing a glucose-responsive therapeutic. Other research has explored the use of different lysine derivatives, such as Fmoc-Lys(Pac)-OH, in the preparation of novel semisynthetic insulin analogs, highlighting the versatility of using orthogonally protected lysines in this field. nih.gov

    Bioconjugation for Functionalization and Labeling

    The ability to selectively deprotect the side chain of lysine using this compound makes it a valuable tool for the site-specific functionalization and labeling of peptides. This allows for the precise attachment of various molecules, such as fluorescent probes, biotin (B1667282), and polyethylene (B3416737) glycol (PEG), to a defined position on a peptide.

    Site-Specific Attachment of Probes (e.g., Fluorescent Dyes, Biotin)

    The orthogonal nature of the Alloc protecting group is leveraged for the site-specific attachment of fluorescent dyes and biotin to peptides. This is crucial for creating probes used in various biochemical and diagnostic assays. The process involves incorporating this compound into the peptide sequence during SPPS. After the peptide chain is synthesized, the Alloc group is removed using a palladium catalyst, exposing the ε-amino group of the lysine side chain. capes.gov.brnih.govresearchgate.netacs.org This free amine can then be selectively reacted with a fluorescent dye or a biotinylating agent. chempep.comaatbio.compeptide.comsigmaaldrich.com

    This method offers a significant advantage over labeling methods that target the N-terminus or other amino acid side chains non-specifically, as it ensures that the label is attached at a precise location, minimizing potential interference with the peptide's biological activity. For example, derivatives like Fmoc-Lys(biotin)-OH are commercially available and used for the direct incorporation of biotin into peptides during synthesis. sigmaaldrich-jp.comavantorsciences.com Similarly, other lysine derivatives are available for the direct incorporation of fluorescent dyes like Cy3 and Cy5. avantorsciences.com While these direct incorporation methods are useful, the use of this compound provides greater flexibility in choosing the type of probe to be attached after the peptide has been synthesized.

    Pegylation of Peptides

    Pegylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life and reducing their immunogenicity. This compound provides a convenient method for the site-specific pegylation of peptides.

    In this approach, this compound is incorporated into the peptide sequence during solid-phase synthesis. capes.gov.brnih.govresearchgate.netacs.org Following the completion of the peptide chain, the Alloc group on the lysine side chain is selectively removed. The exposed amino group is then reacted with an activated PEG derivative to form a stable conjugate. capes.gov.brnih.govresearchgate.netacs.org This method allows for precise control over the location and number of attached PEG chains, which is critical for optimizing the therapeutic efficacy of the peptide.

    Table 2: Applications of this compound in Bioconjugation

    Application Attached Moiety Purpose Key Advantage of this compound
    Fluorescent Labeling Fluorescent Dyes (e.g., FITC, Rhodamine) Creating probes for imaging and assays. Site-specific attachment for precise labeling. chempep.combeilstein-journals.org
    Biotinylation Biotin Creating probes for affinity-based assays. Orthogonal deprotection allows for selective labeling. chempep.comaatbio.compeptide.com
    Pegylation Polyethylene Glycol (PEG) Improving pharmacokinetic properties of therapeutic peptides. Enables controlled, site-specific attachment of PEG chains. capes.gov.brnih.govresearchgate.netacs.org

    Synthesis of Peptidomimetics and Protein Analogs

    This compound is a valuable building block for the synthesis of peptidomimetics and protein analogs, which are molecules designed to mimic or modify the function of natural peptides and proteins. The orthogonal protection strategy offered by this compound allows for the introduction of non-natural structural elements and modifications.

    The ability to selectively deprotect the lysine side chain enables the creation of branched or cyclic peptides, which can have enhanced stability and biological activity compared to their linear counterparts. For instance, after removing the Alloc group, the exposed amine can be used as a point for chain extension to create a branched peptide, or it can be reacted with a carboxyl group elsewhere in the peptide to form a lactam bridge, resulting in a cyclic peptide. This strategy has been used in the synthesis of various peptidomimetics, including inhibitors of enzymes like insulin-regulated aminopeptidase (B13392206) (IRAP).

    Furthermore, the versatility of this compound extends to the synthesis of complex protein analogs where specific modifications are required to study structure-function relationships or to enhance therapeutic properties. biosynth.com The precise control over side-chain modification allows for the introduction of functionalities that can alter receptor binding, improve stability, or introduce novel biological activities. biosynth.com

    Incorporation of Non-Canonical Amino Acids

    The synthesis of peptides containing non-canonical amino acids (ncAAs) has emerged as a powerful strategy to enhance the therapeutic properties of peptides, such as their stability and bioactivity. nih.gov this compound plays a crucial role in this field by providing a versatile scaffold for the introduction of various modifications. The allyloxycarbonyl (Alloc) protecting group on the side chain of lysine can be selectively removed without affecting the Fmoc group on the N-terminus or other acid-labile side-chain protecting groups. advancedchemtech.com This orthogonality is fundamental for site-specific modifications.

    Solid-phase peptide synthesis (SPPS) is the primary method for creating these modified peptides. nih.gov In this process, the peptide chain is assembled step-by-step on a solid support. nih.gov The use of this compound allows for the lysine side chain to be deprotected at a specific point in the synthesis, enabling the attachment of various moieties, effectively creating a non-canonical amino acid residue within the peptide sequence. For instance, research has shown the incorporation of H-Lys-Alloc-OH at certain positions in antimicrobial peptides can lead to increased bioactivity. nih.govresearchgate.net

    The process involves the following general steps:

    Incorporation of this compound into the growing peptide chain during standard Fmoc-based SPPS.

    Once the desired sequence is assembled, the Alloc group is selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.

    The now-free ε-amino group of the lysine side chain is available for modification. This can include acylation, alkylation, or coupling with another molecule to create a unique side chain.

    After the modification is complete, the peptide synthesis can be continued, or the peptide can be cleaved from the resin support.

    This methodology has been instrumental in creating peptides with novel functions and improved pharmacological profiles.

    Glycation Studies of Peptides

    Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, peptides, or amino acids, leading to the formation of advanced glycation end products (AGEs). AGEs are implicated in the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. researchgate.net Understanding the specific sites and effects of glycation is crucial for developing therapeutic interventions.

    This compound is a key reagent in the synthesis of site-selectively glycated peptides for these studies. researchgate.netportlandpress.com Researchers can pinpoint a specific lysine residue for glycation by incorporating this compound into a peptide sequence. Following the selective removal of the Alloc group, the exposed lysine side-chain amine can be reacted with a sugar or a precursor to form a specific AGE, such as Nε-carboxymethyl-lysine (CML) or Nε-carboxyethyl-lysine (CEL). researchgate.netportlandpress.com

    A study on the effects of non-cross-linking AGEs on prohormone processing utilized this compound to synthesize peptides with site-specific CML modifications. portlandpress.com The Alloc group was removed on the solid phase, and the lysine side chain was subsequently alkylated to produce the CML-modified peptide. portlandpress.com This allowed for detailed investigation into how specific glycation events impact enzyme activity. portlandpress.com

    Peptide TypeModification StrategyKey ReagentResearch Focus
    Site-specifically glycated peptidesOn-resin Alloc deprotection followed by reductive aminationThis compoundInvestigating the impact of CML and CEL on protein function and pathology. researchgate.net
    Peptides with CML modificationsSelective alkylation of the lysine side chain after Alloc removalThis compoundStudying the effects of non-cross-linking AGEs on prohormone processing. portlandpress.com
    Peptides with MG-H1 modificationsIntroduction of an Alloc-protected ornithine derivative, followed by on-resin modificationFmoc-Orn(Alloc)-OHExamining the binding of methylglyoxal-derived AGEs to the RAGE receptor. nih.gov

    Selenium Chemistry in Peptide Functionalization

    Selenium chemistry has gained significant interest for the site-selective functionalization of peptides and proteins. researchgate.net The unique reactivity of selenium-containing amino acids, such as selenocysteine (B57510) (Sec) and its derivatives, offers powerful tools for peptide ligation and modification. mdpi.com The development of a γ-selenylated Lys derivative, for example, enables selenium-mediated isopeptide ligation followed by deselenization to yield a native lysine residue. researchgate.net

    The synthesis of such specialized amino acids can be complex. While direct search results for the use of this compound in selenium chemistry are limited, the principles of orthogonal protection it embodies are central to these advanced synthetic strategies. The ability to selectively deprotect a specific site on an amino acid, as is done with the Alloc group on lysine, is a foundational concept that would be applied in the synthesis of complex, functionalized amino acids like a selenolysine derivative. For instance, a synthetic route to Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH has been described, highlighting the utility of the Alloc group in creating these specialized building blocks for peptide chemistry. researchgate.net

    The general advantages of using selenium chemistry in peptide functionalization include:

    High Selectivity: Reactions involving selenopeptides are often highly selective due to the unique acidity and nucleophilicity of selenium. mdpi.com

    Mild Reaction Conditions: Many selenium-mediated reactions can be performed under mild, aqueous conditions compatible with biological molecules. researchgate.net

    Traceless Modifications: Some strategies allow for the modification to be "traceless," meaning the selenium moiety can be removed to leave a native amino acid residue. researchgate.net

    Material Science and Nanotechnology Applications

    The application of this compound extends beyond biochemical research into the realms of material science and nanotechnology. The self-assembly properties of peptides and amino acid derivatives are being increasingly explored for the creation of novel nanomaterials. smolecule.com

    While specific studies detailing the use of this compound in this context are not prevalent in the immediate search results, its characteristics suggest potential applications. The ability to selectively functionalize the lysine side chain after Alloc deprotection allows for the attachment of various molecules that can drive or modify self-assembly processes. For example, attaching hydrophobic or charged moieties could influence the formation of nanostructures like nanotubes, nanofibers, or vesicles. These structures have potential uses in drug delivery systems, tissue engineering scaffolds, and biosensors.

    The dual-protection strategy of this compound allows for the creation of complex peptide architectures that can self-assemble into well-defined nanostructures. smolecule.com This makes it a potentially valuable building block for the bottom-up fabrication of functional biomaterials and nanodevices.

    Q & A

    Q. What is the role of the Alloc group in Fmoc-Lys(Alloc)-OH during solid-phase peptide synthesis (SPPS)?

    The Alloc (allyloxycarbonyl) group serves as an orthogonal protecting group for the ε-amino side chain of lysine. Unlike the acid-labile Boc group, Alloc is stable under standard Fmoc deprotection conditions (20% piperidine in DMF) but can be selectively removed via palladium-catalyzed cleavage (e.g., Pd(PPh₃)₄ and phenylsilane). This allows sequential, site-specific modifications, such as glycation or crosslinking, without disrupting other protecting groups (e.g., Fmoc or tert-butyl) .

    Q. How should this compound be handled in automated peptide synthesizers?

    • Coupling : Use HATU/DIPEA activation in DMF for efficient coupling. Reduced equivalents (2–4 eq.) are recommended for bulky residues like this compound to minimize steric hindrance .
    • Deprotection : After peptide assembly, Alloc removal requires treatment with Pd(PPh₃)₄ (0.15 eq.) and PhSiH₃ (20 eq.) in DCM under argon, followed by sodium diethyldithiocarbamate washes to eliminate palladium residues .
    • Post-modification : Post-Alloc deprotection, the exposed ε-amine can undergo reductive amination (e.g., with aldehydes/NaBH₄) or thiol-ene photocoupling for functionalization .

    Q. What precautions prevent side reactions when using this compound?

    • Orthogonality : Ensure compatibility with other protecting groups (e.g., Boc, Fmoc). For example, avoid acidic cleavage steps (e.g., TFA) before Alloc deprotection to prevent premature side-chain deprotection .
    • Purity : Monitor coupling efficiency via ninhydrin tests or LC-MS to detect incomplete reactions, which may lead to deletion peptides .
    • Pd residues : Post-Alloc cleavage, rigorously wash resins with sodium diethyldithiocarbamate to prevent Pd interference in downstream reactions .

    Advanced Research Questions

    Q. How can orthogonal deprotection of Alloc be optimized in multi-step syntheses with competing protecting groups?

    • Sequential strategy : Use Alloc in tandem with acid-labile (e.g., Boc) or photolabile groups. For example, Alloc is stable to TFA but cleaved by Pd reagents, enabling selective ε-amine exposure while preserving α-Fmoc protection .
    • Catalytic efficiency : Optimize Pd(PPh₃)₄ loading (0.1–0.2 eq.) and reaction time (2 × 20 min) to ensure complete Alloc removal without overexposure to Pd, which can degrade sensitive residues .

    Q. What methodologies enable site-selective glycation using this compound?

    • On-resin glycation : After Alloc deprotection, treat the ε-amine with aldehydes (e.g., methylglyoxal) under reductive amination conditions (NaBH₄) to generate carboxymethylated lysine derivatives. Purify via RP-HPLC, achieving yields of 2–23% depending on peptide length .
    • Analytical validation : Confirm glycation efficiency via UHPLC (>95% purity) and MS to detect mass shifts (e.g., +58 Da for carboxymethylation) .

    Q. How do you troubleshoot low coupling efficiency when incorporating this compound into hydrophobic peptide sequences?

    • Solvent optimization : Use DCM/DMF mixtures (1:1) to improve resin swelling and accessibility for bulky residues .
    • Double coupling : Apply a second round of HATU/DIPEA activation (20–25 min) with 4 eq. amino acid to overcome steric hindrance .
    • Side-chain interactions : For peptides with multiple Alloc-protected lysines, stagger their positions to minimize electrostatic repulsion during synthesis .

    Methodological Considerations

    • Purification : Crude peptides synthesized with this compound often require RP-HPLC (C18 columns, 0.1% TFA/ACN gradients) to isolate target products from deletion sequences or side products .
    • Analytical tools : Use MALDI-TOF or ESI-MS to verify molecular weights and UHPLC to assess purity (>95% for most applications) .

    Key Challenges and Solutions

    • Low yields in long peptides : Optimize stepwise couplings with microwave-assisted SPPS or pseudoproline dipeptides to reduce aggregation .
    • Thiol-ene crosslinking : Ensure UV light exposure (365 nm) is controlled to prevent peptide degradation during hydrogel formation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.